1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Description
Spirocyclic systems are molecular structures in which two rings are joined at a single carbon atom, known as the spiro atom. This unique structural feature imparts a distinct three-dimensionality that is highly advantageous in chemical biology and organic synthesis. tandfonline.com Unlike flat, aromatic compounds, the rigid, non-planar geometry of spirocycles allows for the precise spatial arrangement of functional groups, enabling more specific and significant interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.comnih.gov
The high sp³ carbon content of these scaffolds contributes to their structural complexity and novelty, moving beyond the limitations of traditional two-dimensional molecules. researchgate.net This three-dimensional nature is a hallmark of many natural products, which have evolved to interact effectively with biological systems. tandfonline.comnih.gov In organic synthesis, spirocyclic scaffolds serve as valuable building blocks for creating libraries of diverse compounds for biological screening. researchgate.net The conformational rigidity of these frameworks helps to limit the mobility of the molecule, which can lead to improved binding affinity and selectivity for a specific biological target. nih.gov This has led to an increasing interest in developing new synthetic methodologies for their preparation in the pursuit of novel therapeutics. acs.orgrsc.org
The concept of "privileged structures" is a cornerstone of modern medicinal chemistry. nih.gov A privileged structure is a molecular scaffold that can provide potent and selective ligands for multiple, even unrelated, biological targets through judicious modification of its functional groups. nih.govnih.gov These frameworks often exhibit favorable drug-like properties, making them excellent starting points for drug discovery campaigns. nih.govmdpi.com
Spirocyclic systems, in general, are considered a source of privileged structures, particularly for targets such as G protein-coupled receptors (GPCRs). tandfonline.com The diazaspiro[3.5]nonane ring system, which features a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring sharing a spirocyclic carbon, is an important example of such a scaffold. Nitrogen-containing spirocycles are prevalent in a significant number of natural products and serve as attractive templates for synthetic chemists. nih.gov The diazaspiro[3.5]nonane core has been incorporated into molecules designed as potent and selective inhibitors for challenging disease targets. For instance, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been developed as covalent inhibitors of the KRAS G12C protein, a key driver in many human cancers. nih.govresearchgate.net The rigid structure of the diazaspiro[3.5]nonane moiety helps to properly orient the reactive groups that bind to the target protein. nih.gov
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (B599025) is a specific example of the diazaspiro[3.5]nonane scaffold. It functions primarily as a specialized building block in synthetic and medicinal chemistry. Its structure features the core diazaspiro[3.5]nonane framework with a methyl group attached to one of the nitrogen atoms, and it is supplied as a dihydrochloride salt. The presence of two nitrogen atoms at different positions within the bicyclic system allows for differential functionalization, making it a versatile intermediate for constructing more complex molecules.
While direct biological activity of this specific compound is not its primary application, its importance lies in its role as a precursor or intermediate in the synthesis of pharmacologically active agents. The structural motifs derived from diazaspiro[3.5]nonanes are of high interest to medicinal chemists for developing novel therapeutics. mdpi.com
Below are the key chemical identifiers and properties for this compound.
| Property | Value |
|---|---|
| CAS Number | 1258073-94-7 chemicalbook.com |
| Molecular Formula | C8H18Cl2N2 chemicalbook.com |
| Molecular Weight | 213.15 g/mol chemicalbook.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-1,7-diazaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-7-4-8(10)2-5-9-6-3-8;;/h9H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHNODCPXKALSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC12CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 1,7 Diazaspiro 3.5 Nonane Dihydrochloride and Analogues
Convergent and Divergent Synthetic Routes to the Diazaspiro[3.5]nonane Core
The construction of the 1,7-diazaspiro[3.5]nonane core can be approached through both convergent and divergent synthetic strategies. Convergent syntheses involve the separate preparation of the azetidine (B1206935) and piperidine (B6355638) ring precursors, which are then joined to form the spirocyclic system. Divergent routes, on the other hand, typically start from a common intermediate that is elaborated to introduce the necessary functionalities for ring formation.
Strategies for Spiro Ring Formation (e.g., ring closures, cycloadditions)
The formation of the spirocyclic junction is a critical step in the synthesis of diazaspiro[3.5]nonanes. Various strategies, including intramolecular ring closures and cycloaddition reactions, have been employed to achieve this.
Intramolecular cyclization is a common approach. For instance, a synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane involves the self-cyclization of a chloroacetylated intermediate in an inert atmosphere with a strong base like sodium hydride. google.com This strategy highlights the utility of forming one of the heterocyclic rings onto a pre-existing cyclic structure.
Cycloaddition reactions offer another powerful tool for constructing spirocyclic systems. While specific examples for 1,7-diazaspiro[3.5]nonane are not extensively detailed in readily available literature, the general principle involves the reaction of two components that together form the spirocyclic core in a single step. For example, asymmetric [3+3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans has been used to construct enantioenriched spiro gem-diamines. rsc.orgresearchgate.net This type of strategy could potentially be adapted for the synthesis of diazaspiro[3.5]nonane derivatives.
Utilization of Key Intermediates (e.g., Boc-protected precursors)
The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is crucial in the synthesis of 1,7-diazaspiro[3.5]nonane and its analogues. The Boc group allows for the selective protection of one of the nitrogen atoms, enabling controlled functionalization of the other.
Several synthetic routes reported in the patent literature culminate in the formation of Boc-protected 1,7-diazaspiro[3.5]nonane intermediates. For example, the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate provides a stable, versatile intermediate that can be used for further derivatization. google.com The Boc group can be readily removed under acidic conditions, allowing for subsequent reactions at the newly deprotected nitrogen.
The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane analogues has also been described, highlighting the importance of differential protection in creating versatile building blocks for medicinal chemistry. researchgate.net
Functionalization and Derivatization Approaches at Nitrogen and Carbon Centers
Once the diazaspiro[3.5]nonane core is assembled, further functionalization at the nitrogen and carbon atoms can be carried out to generate a library of diverse compounds.
N-Alkylation and Acylation Strategies
N-alkylation and N-acylation are fundamental transformations for modifying the properties of the diazaspiro[3.5]nonane scaffold. The presence of two secondary amines in the unprotected core allows for mono- or di-functionalization.
Selective N-methylation can be achieved by first protecting one of the nitrogens with a group like Boc, followed by methylation of the unprotected nitrogen, and subsequent deprotection if desired. While specific protocols for 1,7-diazaspiro[3.5]nonane are not widely published, general methods for N-methylation of amines, such as the use of methyl iodide or dimethyl sulfate, are applicable.
N-acylation can be performed using a variety of acylating agents, such as acid chlorides or anhydrides, to introduce amide functionalities. These reactions are typically straightforward and can be used to attach a wide range of substituents to the nitrogen atoms.
Installation of Diverse Chemical Moieties
The diazaspiro[3.5]nonane scaffold can be decorated with a variety of chemical moieties to explore structure-activity relationships. The nitrogen atoms provide convenient handles for introducing new functionalities. For example, novel 7-azaspiro[3.5]nonane derivatives have been synthesized as GPR119 agonists, where the piperidine nitrogen is capped with various groups and the azetidine nitrogen is attached to an aryl group. nih.gov This demonstrates the utility of this scaffold in medicinal chemistry for the development of new therapeutic agents.
Stereoselective Synthesis of Enantiopure 1-Methyl-1,7-diazaspiro[3.5]nonane Analogues
The development of stereoselective synthetic routes to enantiopure 1-methyl-1,7-diazaspiro[3.5]nonane analogues is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity.
While specific methods for the asymmetric synthesis of 1,7-diazaspiro[3.5]nonane are not extensively documented, general strategies for the asymmetric synthesis of spirocyclic compounds and diamines can be considered. For instance, a diamine-catalyzed asymmetric tandem reaction has been developed to synthesize various spirocyclic compounds with high stereoselectivities. nih.gov Chiral phosphoric acid-catalyzed desymmetrization has also been used for the asymmetric preparation of novel spirocycles. researchgate.net
Furthermore, the catalytic asymmetric synthesis of 1,2-diamines has been reviewed, outlining various methods including C-N, C-C, and C-H bond-forming reactions that could potentially be adapted for the stereoselective synthesis of the diazaspiro[3.5]nonane core. rsc.org The development of such enantioselective routes would be a significant advancement in the chemistry of this important class of compounds.
Considerations for Scalable and Industrially Relevant Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (B599025) and its analogues necessitates a critical evaluation of synthetic routes to ensure economic viability, safety, and efficiency. An ideal industrial process should utilize inexpensive starting materials, avoid protecting groups, and yield products with functional groups that can be easily modified. rsc.org Key factors in developing a scalable synthesis include the accessibility of raw materials, the number of synthetic steps, reaction conditions, and the methods used for purification.
Several synthetic strategies for diazaspiro compounds have been developed, but not all are amenable to large-scale production. For instance, methods requiring expensive and difficult-to-access catalysts, such as gold (I) complexes, or those that generate toxic cyanide wastes are generally unsuitable for industrial application. acs.org Similarly, procedures involving problematic scale-up steps, like certain reductions, require significant optimization. acs.org For example, while a hydrogenolysis reaction might proceed smoothly on a small scale using a palladium on carbon (Pd/C) catalyst with a hydrogen balloon, larger batches can suffer from unacceptably low material recovery. researchgate.net In such cases, alternative conditions, like using Raney-Nickel catalyst under high pressure (60 bar) and elevated temperature (55 °C), may be required to achieve efficient conversion on a multi-gram scale. researchgate.net
A reported synthesis for a related precursor, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, provides insight into a potential industrial route. google.com This multi-step process was specifically developed to address the lack of suitable industrial methods. google.com The synthesis involves a sequence of reactions including addition, reduction, tosylation, cyclization, and deprotection, with defined reaction temperatures and times for each step, which is crucial for process control on a large scale. google.com Another patented method for a similar core structure emphasizes the use of cheap, readily available raw materials and simple operations, achieving a high total yield of 70.7%, making it suitable for large-scale preparation. google.com
The choice of reagents and solvents is also a critical consideration. For example, replacing a catalyst like HBF₄·Et₂O with the more common and convenient BF₃·Et₂O can facilitate scale-up. acs.org Furthermore, optimizing reaction conditions, such as lowering the temperature and changing the solvent, can significantly improve yields on a larger scale. acs.org Industrial processes favor conditions that are not overly harsh, as high temperatures (e.g., 200 °C) and pressures can increase costs and safety risks. researchgate.net Therefore, developing methods that operate under modest reaction conditions is a primary goal. researchgate.net
The following table outlines a synthetic pathway for a key intermediate, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, highlighting the reaction parameters that are essential for industrial process control and scalability. google.com
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Addition | Ethylmalonate | Ethanol | 25-80 | 5 |
| 2 | Reduction | Lithium borohydride | Tetrahydrofuran | 0-70 | 2.5 |
| 3 | Tosylation | p-Toluenesulfonyl chloride | Dichloromethane | 25 | 12 |
| 4 | Cyclization | Cesium carbonate | Acetonitrile | 25-90 | 3 |
| 5 | Reduction | Magnesium chips | Methanol | 25-80 | 1 |
| 6 | Protection | Boc anhydride | Dichloromethane | 25 | 12 |
| 7 | Deprotection | Palladium on carbon | Methanol | 25 | 3 |
Ultimately, a successful industrial synthesis must balance cost, safety, and environmental impact. researchgate.net The process should be robust, reproducible, and generate the final product with high purity while minimizing complex purification steps like chromatography, which are often not feasible on a large scale. researchgate.net Instead, isolation through methods like crystallization is preferred.
Advanced Spectroscopic and Structural Elucidation of 1 Methyl 1,7 Diazaspiro 3.5 Nonane Dihydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (B599025), both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, provide a complete picture of the molecular framework.
In the ¹H NMR spectrum, distinct signals are expected for the N-methyl protons, the protons of the azetidine (B1206935) ring, and the protons of the piperidine (B6355638) ring. Due to the rigid, spirocyclic nature of the molecule, many of the methylene (B1212753) protons are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, often coupling with each other (geminal coupling) and with adjacent protons (vicinal coupling). The formation of the dihydrochloride salt causes significant downfield shifts for protons on carbons adjacent to the protonated nitrogen atoms.
For stereochemical assignment, 2D NMR experiments are crucial. longdom.org A Correlation Spectroscopy (COSY) experiment would map out all the proton-proton coupling networks within the azetidine and piperidine rings, confirming the connectivity. To establish the through-space proximity of atoms and thus the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. wordpress.comipb.pt For instance, a NOESY experiment could reveal correlations between the N-methyl protons and specific protons on both rings, helping to define the molecule's preferred conformation in solution.
The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms. The spectrum is expected to show eight distinct signals, corresponding to the N-methyl carbon, the five unique carbons of the piperidine ring, the two unique carbons of the azetidine ring, and the spirocyclic quaternary carbon.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.0 | ~45 |
| Azetidine CH₂ (C2, C4) | 3.5 - 4.0 | ~60 |
| Piperidine CH₂ (C6, C8) | 3.2 - 3.7 | ~50 |
| Piperidine CH₂ (C5, C9) | 2.0 - 2.5 | ~25 |
| Spiro Carbon (C7) | - | ~70 |
Note: The data in this table is illustrative and based on typical chemical shifts for similar protonated aliphatic amine structures. Actual values may vary.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. uni-saarland.de
High-resolution mass spectrometry (HRMS) is used to obtain a highly accurate mass measurement of the molecular ion. For 1-Methyl-1,7-diazaspiro[3.5]nonane (the free base, C₈H₁₆N₂), the exact mass is 140.13135 Da. In the mass spectrum of the dihydrochloride salt, the observed ion would typically be the protonated free base, [M+H]⁺, with an m/z value corresponding to the addition of one proton (141.13863 Da). This precise mass measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula.
Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a characteristic pattern that serves as a molecular fingerprint. The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This process results in the formation of a stable, resonance-stabilized iminium cation. For 1-Methyl-1,7-diazaspiro[3.5]nonane, several alpha-cleavage pathways are possible, leading to predictable fragment ions. The most abundant fragment (the base peak) often corresponds to the most stable cation that can be formed. youtube.com
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 141.13863 | [C₈H₁₇N₂]⁺ (Protonated Molecular Ion) |
| 126.11513 | [C₇H₁₂N₂]⁺ (Loss of CH₃) |
| 98.09678 | [C₆H₁₂N]⁺ (Cleavage of azetidine ring) |
| 70.06513 | [C₄H₈N]⁺ (Cleavage of piperidine ring) |
Note: This data is based on predicted fragmentation for the protonated free base. The relative abundances of fragments can vary based on ionization conditions.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Crucially, for chiral molecules like 1-Methyl-1,7-diazaspiro[3.5]nonane, this technique can determine the absolute configuration of the stereocenters, provided a suitable crystal is analyzed. nih.gov
The analysis of a suitable single crystal of this compound would yield a detailed structural model. This model would confirm the connectivity of the spirocyclic system and show the precise arrangement of the azetidine and piperidine rings relative to each other. The data would also reveal the hydrogen-bonding network in the crystal lattice, involving the protonated amine centers and the chloride counter-ions.
| Parameter | Description | Example Value |
| Chemical Formula | C₈H₁₈Cl₂N₂ | C₈H₁₈Cl₂N₂ |
| Crystal System | The geometry of the unit cell | Monoclinic |
| Space Group | The symmetry elements of the crystal | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 8.5, b = 11.2, c = 9.8 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 105.5, γ = 90 |
| Volume (ų) | Volume of the unit cell | 925.4 |
| Z | Number of molecules per unit cell | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | 0.045 |
Note: The values in this table are for illustrative purposes to show the type of data generated in an X-ray crystallography experiment.
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and, for chiral molecules, determining its enantiomeric excess (e.e.).
The purity of this compound can be assessed using reversed-phase HPLC with a suitable detector (e.g., UV, ELSD, or MS). A single, sharp peak in the chromatogram would be indicative of a high-purity sample.
Since the spiro carbon atom in 1-Methyl-1,7-diazaspiro[3.5]nonane is a chiral center, the compound can exist as a pair of enantiomers. Chiral HPLC is the primary method used to separate and quantify these enantiomers. mdpi.com This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. nih.govphenomenex.com By integrating the areas of the two resulting peaks, the enantiomeric excess can be accurately calculated. The development of a successful chiral separation method often requires screening various CSPs and mobile phase compositions. sigmaaldrich.com
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with an amine modifier (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
Note: This table represents a typical method for the chiral separation of an amine and is for illustrative purposes.
Computational Chemistry and Molecular Modeling Studies of Diazaspiro 3.5 Nonane Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like 1-Methyl-1,7-diazaspiro[3.5]nonane. escholarship.orgmdpi.com DFT calculations can provide detailed information about molecular orbital energies, electron density distribution, and geometric parameters such as bond lengths and angles. ijcce.ac.ir These calculations are foundational for understanding the molecule's intrinsic reactivity and stability.
While specific DFT studies on 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (B599025) are not extensively available in the public domain, the methodology is well-established for analogous systems. For a given diazaspiro[3.5]nonane derivative, DFT would be employed to determine its most stable conformation (ground state geometry). This is achieved by performing geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized structure provides insights into the spatial arrangement of the azetidine (B1206935) and piperidine (B6355638) rings and the orientation of the methyl substituent.
Furthermore, DFT calculations can elucidate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability. The distribution of electron density and the molecular electrostatic potential (MEP) map, also derivable from DFT, can predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential intermolecular interactions. nih.gov Conformational analysis using DFT can also explore the energy landscape of different stereoisomers or rotamers, identifying low-energy conformers that are likely to be populated under physiological conditions. preprints.orgchemrxiv.orgmdpi.com
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and flexibility of molecules over time. researchgate.netnih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of a molecule, such as 1-Methyl-1,7-diazaspiro[3.5]nonane, in a simulated environment (e.g., in solution). researchgate.net
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, such as a receptor or an enzyme.
Derivatives of the 2,7-diazaspiro[3.5]nonane scaffold have been investigated as ligands for various receptors, notably sigma receptors (σ1R and σ2R). nih.govsigmaaldrich.com Molecular modeling studies have been performed to understand how these compounds interact with the binding sites of these receptors. nih.gov
The chemical structure of 1-Methyl-1,7-diazaspiro[3.5]nonane suggests that it could adopt a binding mode where the protonated nitrogens interact with negatively charged or polar residues in a receptor pocket, while the methyl group and the spirocyclic backbone engage in van der Waals or hydrophobic interactions. The rigid, three-dimensional nature of the spirocyclic system can be advantageous for binding, as it reduces the entropic penalty upon complex formation.
Computational methods are instrumental in rationalizing the structure-activity relationships (SAR) observed in a series of compounds. researchgate.net By comparing the docking scores, binding poses, and interaction patterns of different analogs, researchers can understand why certain structural modifications lead to increased or decreased biological activity.
In the case of 2,7-diazaspiro[3.5]nonane derivatives targeting sigma receptors, SAR studies have revealed that the nature of the substituents on the nitrogen atoms significantly influences binding affinity and selectivity. For example, compounds with two basic nitrogen atoms have shown low nanomolar Ki values for the σ1 receptor. nih.gov The introduction of different hydrophobic groups can modulate the affinity for σ1 versus σ2 receptors. nih.govscielo.br
The table below presents binding affinities of some 2,7-diazaspiro[3.5]nonane derivatives for sigma-1 (σ1R) and sigma-2 (σ2R) receptors, illustrating the influence of different substituents on binding.
| Compound | Substituents | Ki σ1R (nM) | Ki σ2R (nM) |
| 4b | N-phenethyl and N-benzyl | 2.7 | 27 |
| 4c | N,N'-bis(phenethyl) | 3.5 | 21 |
| 5b | N-phenethyl and N-phenacetyl | 13 | 102 |
| 4a | N-phenyl and N-phenethyl | 20 | 110 |
These data demonstrate that small changes to the substituents on the diazaspiro[3.5]nonane core can lead to significant differences in binding affinity and selectivity, a key aspect of SAR that can be rationalized through computational modeling. nih.gov
Exploration of 1 Methyl 1,7 Diazaspiro 3.5 Nonane Dihydrochloride As a Chemical Scaffold and Building Block
Design and Synthesis of Combinatorial Libraries Utilizing the Diazaspiro[3.5]nonane Motif
The 1-Methyl-1,7-diazaspiro[3.5]nonane scaffold is an effective building block for the synthesis of combinatorial libraries due to its inherent structural features. Combinatorial chemistry aims to rapidly generate large collections of diverse compounds, which can then be screened for desired biological activities or material properties nih.gov. The diazaspiro[3.5]nonane core is particularly well-suited for this purpose as its two distinct secondary amine sites can be differentially functionalized, allowing for the systematic introduction of a wide variety of substituents.
The synthesis of libraries based on this scaffold often begins with an N-protected diazaspiro[3.5]nonane derivative. This protection strategy allows for selective functionalization at one nitrogen atom, followed by deprotection and reaction at the second nitrogen. This stepwise approach enables the creation of a matrix of compounds from a set of building blocks. For example, a series of pharmaceutically relevant N-protected methyl-substituted 2,7-diazaspiro[3.5]nonane ring systems has been developed with two differentiated sites (protected secondary amines) to allow for further functionalization via methods like reductive amination or amidation nih.gov.
In a practical application, the 2,7-diazaspiro[3.5]nonane core was utilized to create a focused collection of spirocyclic antagonists. This process involved a key synthetic intermediate which was then subjected to reductive amination with a variety of aryl aldehydes to generate a library of diverse final compounds. This "split-and-pool" strategy, a cornerstone of combinatorial synthesis, allows for the efficient creation of thousands of unique molecules nast.phajrconline.org. The choice of building blocks, such as the aryl aldehydes in this case, is critical for controlling the physicochemical properties and maximizing the diversity of the final library bohrium.com.
Below is a representative table of building blocks that can be used to generate a combinatorial library based on the diazaspiro[3.5]nonane scaffold.
| Scaffold | Reagent Type | Examples of Building Blocks | Reaction Type |
| 2,7-Diazaspiro[3.5]nonane | Aryl Aldehydes | 3,4-Difluorobenzaldehyde, 3,4-Dichlorobenzaldehyde, 4-Fluorobenzaldehyde | Reductive Amination |
| 2,7-Diazaspiro[3.5]nonane | Acyl Chlorides | Benzoyl chloride, Acetyl chloride | Amidation |
| 2,7-Diazaspiro[3.5]nonane | Alkyl Halides | 3,4-Difluorobenzyl bromide, Methyl iodide | SN2 Alkylation |
Development of Novel Ligands for Transition Metals
A comprehensive literature search did not yield specific examples of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (B599025) being utilized as a ligand for the development of novel transition metal complexes. While related aliphatic spirocyclic diamines, such as 1,7-diazaspiro[5.5]undecane, have been reported as bidentate ligands for metals like ruthenium(II) and copper(II), research on the coordination chemistry of the 1,7-diazaspiro[3.5]nonane core itself appears to be limited in the public domain researchgate.net. The development of ligands for transition metals is a significant area of research, with applications ranging from catalysis to medicine researchgate.netncl.res.inmdpi.com.
Incorporation into Polymeric Materials and Supramolecular Assemblies
No specific research detailing the incorporation of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride into polymeric materials or supramolecular assemblies was identified in a thorough review of available literature. The synthesis of advanced polymers often involves the use of diamine monomers to create materials like polyimides and polyamides rsc.orgnih.govresearchgate.netresearchgate.netacs.org. Similarly, supramolecular chemistry relies on non-covalent interactions between building blocks to form organized assemblies nih.govmdpi.com. While the bifunctional nature of the diazaspiro[3.5]nonane scaffold suggests potential utility in these fields, specific examples of its application have not been documented.
Bioisosteric Replacement Studies for Rational Ligand Design
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of rational drug design. The goal is to modulate potency, selectivity, or pharmacokinetic properties. The rigid, three-dimensional structure of the diazaspiro[3.5]nonane core makes it an attractive bioisostere for more common cyclic amines like piperidine (B6355638) and piperazine (B1678402) nih.gov. Replacing a flexible ring system with a spirocyclic one can confer conformational rigidity, which may improve binding affinity and selectivity for a biological target.
A notable example of this strategy is the use of the 2,7-diazaspiro[3.5]nonane core to develop selective antagonists for the Dopamine (B1211576) D4 receptor (D4R). In this study, a lead compound containing a piperidine core showed high potency but lacked selectivity against the D2 and D3 receptors. Researchers hypothesized that replacing the piperidine with the 2,7-diazaspiro[3.5]nonane scaffold would alter the spatial orientation of key pharmacophoric elements.
This bioisosteric replacement proved successful. The resulting compound, featuring the diazaspiro[3.5]nonane core, exhibited potent and selective activity against D4R. The spirocyclic structure extended a key dimethylphenyl ring further into a specific binding pocket (the TM4/5/6 pocket), affording the desired selectivity. This demonstrates how spirocycles can be used to increase a compound's three-dimensionality and optimize its interaction with a target protein. Other spirocyclic systems, such as 1-azaspiro[3.3]heptane, have also been successfully validated as bioisosteres of piperidine, further supporting this design strategy researchgate.netenamine.net.
The table below compares the activity of a piperidine-containing compound with its diazaspiro[3.5]nonane-based bioisostere.
| Compound ID | Core Scaffold | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity |
| VU6052469 | Piperidine | 1.8 | 1.6 | 2.5 | ~1 | ~1 |
| Compound 4 | 2,7-Diazaspiro[3.5]nonane | 11 | >10000 | 1800 | >909 | 164 |
Data synthesized from literature reports.
This successful application underscores the value of the diazaspiro[3.5]nonane motif in rational ligand design, where it can serve as a tool to fine-tune the pharmacological profile of bioactive molecules.
Mechanistic Biochemical and Pharmacological Investigations of Diazaspiro 3.5 Nonane Analogues in Vitro and Pre Clinical Focus
Receptor Binding and Functional Modulation by Diazaspiro[3.5]nonane Analogues (In Vitro)
The 2,7-diazaspiro[3.5]nonane core has been identified as a valuable scaffold for developing high-affinity ligands for sigma receptors (SRs). nih.govnih.gov In vitro radioligand binding assays have been employed to determine the affinity (expressed as Kᵢ values) and selectivity of these analogues for the two main sigma receptor subtypes, Sigma-1 (S1R) and Sigma-2 (S2R). nih.gov
Derivatives of 2,7-diazaspiro[3.5]nonane have demonstrated a range of binding affinities, with several compounds exhibiting low nanomolar potency for S1R. nih.gov For instance, compounds with two basic nitrogen atoms, such as compound 4b , showed a Kᵢ value of 2.7 nM for S1R, with a 10-fold preference over S2R (Kᵢ = 27 nM). nih.govnih.gov Similarly, compound 4c displayed a Kᵢ of 3.5 nM for S1R. nih.gov The structural configuration of the substituents on the diazaspiro core significantly influences binding affinity and selectivity. For example, compound 5b , which features an amide function, is a high-affinity ligand for S1R (Kᵢ = 13 nM) with a preference over S2R (Kᵢ = 102 nM). nih.govnih.gov
Functional studies have revealed that these analogues can act as either agonists or antagonists at the S1R. The functional profile can be determined using in vitro models such as the phenytoin (B1677684) binding assay. nih.gov In this assay, an S1R agonist's affinity (Kᵢ) is typically increased in the presence of the allosteric modulator phenytoin, while an antagonist's affinity is not. nih.gov Compound 4b was identified as an S1R agonist, as its Kᵢ value increased 2.6-fold in the presence of phenytoin. nih.gov Conversely, compound 5b was characterized as an S1R antagonist. nih.gov These findings highlight that the 2,7-diazaspiro[3.5]nonane scaffold can be systematically modified to produce S1R ligands with specific agonist or antagonist functional profiles. nih.gov
| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) | Functional Profile (S1R) |
|---|---|---|---|---|
| 4b | 2.7 | 27 | 10 | Agonist |
| 4c | 3.5 | - | - | - |
| 5b | 13 | 102 | 7.8 | Antagonist |
Diazaspiro[3.5]nonane analogues have been synthesized and evaluated as potent and selective ligands for the dopamine (B1211576) D3 receptor (D3R). nih.govsemanticscholar.orgekb.eg The high sequence homology between the D3R and the D2R, particularly within the binding sites, presents a significant challenge in developing selective ligands. nih.gov However, the diazaspiro core has proven effective in achieving this selectivity. nih.gov
Radioligand binding studies on a series of these compounds revealed favorable D3R affinity and high selectivity over the D2R. nih.gov For example, compound 11 , which incorporates a 1,7-diazaspiro[3.5]nonane core, displayed a D3R binding affinity (Kᵢ) of 24.2 nM and a 264-fold selectivity for D3R over D2R. nih.gov Further modifications to the scaffold led to compounds with even greater affinity and selectivity. Compound 15a showed a D3R Kᵢ of 25.6 nM with a remarkable 905-fold selectivity versus D2R. nih.gov Compound 14 also demonstrated a promising profile with a D3R Kᵢ of 122 nM. nih.gov
These investigations indicate that the three-dimensional structure of the diazaspiro core plays a crucial role in conferring D3R selectivity. nih.gov By appropriately modifying the substituents on this core, it is possible to develop ligands that effectively discriminate between the highly similar D2 and D3 receptor subtypes. nih.gov
| Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D2R/D3R) |
|---|---|---|---|
| 11 | 24.2 | 6380 | 264 |
| 14 | 122 | >10000 | >82 |
| 15a | 25.6 | 23200 | 905 |
To assess the broader selectivity profile of diazaspiro[3.5]nonane analogues, their binding affinities have been evaluated against other central nervous system receptors. A key concern for many D3R ligands, particularly those containing a piperazine (B1678402) moiety, is off-target binding at serotonin (B10506) receptors. nih.gov
Selected diazaspiro compounds, developed as D3R antagonists, were screened against serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov These studies revealed that the diazaspiro core helps to mitigate serotonin receptor binding. nih.gov For instance, compound 14 showed a low affinity for the 5-HT1A receptor with a Kᵢ value of 724 nM. nih.gov Similarly, compound 15a had a 5-HT1A Kᵢ of 931 nM. nih.gov Both compounds also exhibited low binding affinities at the 5-HT2A and 5-HT2C receptors, demonstrating a favorable selectivity profile. nih.gov
In a separate line of research, the 2,7-diazaspiro[3.5]nonane scaffold was explored for its potential as a core motif for dopamine D4 receptor (D4R) antagonists. nih.gov This effort led to the discovery of compound 4 , which displayed selectivity for the D4R. nih.gov This indicates that the diazaspiro[3.5]nonane framework is a versatile platform that can be tailored to target different neurotransmitter receptors with high selectivity.
Enzyme Inhibitory Activity and Mechanistic Studies (In Vitro)
Analogues based on a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one structure have been identified as potent, covalent inhibitors of the KRAS G12C mutant protein, a key driver in several human cancers. frontiersin.orgnih.gov The KRAS protein has historically been considered an "undruggable" target. frontiersin.org The G12C mutation introduces a cysteine residue that can be targeted by electrophilic small molecules. iqs.edu
These diazaspiro[3.5]nonane derivatives function by irreversibly binding to this specific cysteine (Cys12) residue. nih.gov The mechanism involves the acryloyl amine moiety of the inhibitor, which acts as a Michael acceptor. It forms a covalent bond with the thiol group of Cys12 located in a region of the protein known as the switch-II pocket. iqs.edu X-ray co-crystal structure analysis has confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds within this pocket. iqs.edu
This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state. nih.gov By doing so, the inhibitor prevents the protein from engaging in downstream signaling pathways, such as the pERK pathway, which are responsible for cellular proliferation. nih.gov Structural optimization of this series of compounds has led to the identification of potent inhibitors like 7b , which demonstrates high metabolic stability and significant anti-tumor activity in pre-clinical models. frontiersin.org
The diazaspiro[3.5]nonane core has been investigated as a bioisostere for the piperazine ring found in the framework of the established Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitor, olaparib. nih.gov PARP-1 is a key enzyme in the repair of DNA single-strand breaks, and its inhibition is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways. nih.gov
A study examining the replacement of olaparib's piperazine with various diazaspiro systems provided insights into their PARP-1 inhibitory activity. nih.gov The inhibitory potency was assessed using in vitro assays to determine IC₅₀ values. The results showed that the nature of the substituent on the diazaspiro nitrogen is critical for activity. For example, a Boc-protected 2,7-diazaspiro[3.5]nonane analogue (15b ) showed a significant, 85-fold decrease in PARP-1 inhibition (IC₅₀ = 4,397 nM) compared to its piperazine counterpart. nih.gov However, another 2,7-diazaspiro[3.5]nonane derivative, compound 17d , displayed improved PARP-1 potency with an IC₅₀ of 44.3 nM. nih.gov
Interestingly, the study also explored the link between PARP-1 inhibition and the induction of DNA damage, a key cytotoxic effect of some PARP inhibitors known as "PARP trapping." It was found that some diazaspiro analogues with high affinity for PARP-1 could be developed without inducing significant DNA damage. nih.gov This suggests that the diazaspiro scaffold could be used to create PARP-1 inhibitors that primarily function through catalytic inhibition, potentially offering a different therapeutic profile where DNA damage is not the desired outcome. nih.gov
| Compound | PARP-1 IC₅₀ (nM) |
|---|---|
| 15b | 4397 |
| 17d | 44.3 |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic biochemical and pharmacological investigations of "1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride" in the areas of glycosidase and urease inhibition, or its in vitro antiviral activity against Hepatitis B virus.
Extensive searches have been conducted to locate studies pertaining to the specific biological activities outlined in the requested article structure. These inquiries have not yielded any data on the following topics for this particular compound:
Glycosidase and Urease Inhibition Studies: No research papers or datasets were found that evaluate the inhibitory effects of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (B599025) on glycosidase or urease enzymes.
Investigation of Other Enzyme Targets and Reaction Mechanisms: While the diazaspiro[3.5]nonane core is found in molecules targeting other enzymes, no specific studies on other enzymatic activities or reaction mechanisms for this compound could be identified.
Hepatitis B Virus (HBV) Capsid Protein Inhibition: There is no available literature detailing the in vitro testing of this compound against the Hepatitis B virus capsid protein.
Mechanistic Basis of Antiviral Action: Consequently, without any evidence of antiviral activity, there is no information on the mechanistic basis of such action.
Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables, as the primary scientific data for "this compound" in these specific areas of investigation does not appear to be publicly available at this time.
Future Directions and Research Perspectives
Advancements in Asymmetric Synthesis of Complex Diazaspiro[3.5]nonane Derivatives
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient, stereocontrolled synthetic methods for producing enantiomerically pure diazaspiro[3.5]nonane derivatives is a high-priority research area. While classical resolution has been used, future advancements will focus on more sophisticated asymmetric strategies.
One promising approach involves the use of chiral auxiliaries. Methodologies employing N-tert-butanesulfinyl imines, such as those developed by Davis and Ellman, have shown high diastereoselectivity in the synthesis of related 1-substituted 2-azaspirocycles and can be adapted to the diazaspiro[3.5]nonane system. rsc.orgsemanticscholar.org This strategy allows for the preparation of enantiomerically and diastereomerically pure compounds. semanticscholar.org
Future research will also likely explore:
Organocatalysis: The use of small chiral organic molecules to catalyze enantioselective reactions, such as Mannich reactions, can provide a metal-free pathway to chiral diamines with high enantioselectivity (up to 99% ee). researchgate.net
Transition Metal Catalysis: Rhodium-catalyzed cyclopropanation and other metal-mediated C-H functionalization reactions are powerful tools for creating complex spirocyclic systems with high stereocontrol. researchgate.net
Enzyme-Mediated Synthesis: Biocatalysis offers a green and highly selective method for generating chiral centers, which could be applied to the synthesis of key intermediates for diazaspiro[3.5]nonane derivatives.
These advanced synthetic methods will be crucial for building libraries of stereochemically defined diazaspiro[3.5]nonane derivatives, enabling a more precise investigation of their structure-activity relationships (SAR) in various biological contexts.
Novel Applications in Chemical Biology and Materials Science
While the primary focus of diazaspiro[3.5]nonane research has been medicinal chemistry, its unique structural and chemical properties suggest potential applications in chemical biology and materials science.
Chemical Biology: The diazaspiro[3.5]nonane scaffold can be used to create sophisticated molecular probes and tools for studying biological systems. The two distinct nitrogen atoms allow for orthogonal functionalization, meaning one nitrogen can be attached to a pharmacophore that binds to a specific biological target, while the other can be linked to a reporter group (like a fluorophore) or an affinity tag for target identification and validation studies. Spirocyclic xanthene-based fluorescent probes, for example, are powerful tools in bioimaging, and incorporating a diazaspiro[3.5]nonane core could lead to novel sensors with unique properties. nih.gov
Materials Science: The application of diazaspiro[3.5]nonanes in materials science is a largely unexplored but promising field.
Polymer Synthesis: The difunctional nature of the diazaspiro[3.5]nonane core, with its two reactive amine groups, makes it a viable monomer for the synthesis of novel polymers like polyamides and polyurethanes. The rigid, three-dimensional spirocyclic structure could impart unique thermal and mechanical properties, such as high thermal stability and increased rigidity, to these materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the diazaspiro[3.5]nonane ring system can act as ligands, donating their electron pairs to coordinate with metal ions. This opens the possibility of constructing novel coordination polymers or MOFs. These materials could have applications in gas storage, catalysis, and separation technologies, with the specific properties being tunable based on the metal ion and the functionalization of the diazaspiro[3.5]nonane ligand.
The table below outlines potential research directions in these novel application areas.
| Field | Potential Application | Research Goal |
| Chemical Biology | Fluorescent Probes | Develop novel sensors for specific ions or biomolecules by attaching fluorophores and binding moieties to the diazaspiro core. |
| Target Identification | Synthesize bifunctional molecules for affinity-based protein profiling to identify new drug targets. | |
| Materials Science | Advanced Polymers | Incorporate the diazaspiro[3.5]nonane scaffold into polymer backbones to enhance thermal stability and mechanical strength. |
| Metal-Organic Frameworks | Utilize diazaspiro[3.5]nonane derivatives as organic linkers to create porous materials for gas separation or catalysis. |
Integration of Artificial Intelligence and Machine Learning in Diazaspiro[3.5]nonane Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of molecular design and synthesis. researchgate.net These computational tools can dramatically accelerate the discovery of new diazaspiro[3.5]nonane derivatives with desired properties.
Key areas for AI/ML integration include:
Retrosynthesis Planning: AI-powered platforms can analyze vast reaction databases to propose novel and efficient synthetic routes to complex diazaspiro[3.5]nonane targets. chemcopilot.combiopharmatrend.com This can reduce the time and resources spent on developing synthetic pathways.
Predictive Modeling: ML algorithms can be trained to predict the biological activity, selectivity, and physicochemical properties (e.g., solubility, metabolic stability) of virtual compounds. This allows for the in silico screening of vast virtual libraries of diazaspiro[3.5]nonane derivatives before committing to their synthesis. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models were successfully used to screen over a billion molecules to identify potent diazaspirocyclic antagonists for the Dopamine (B1211576) D4 receptor. nih.gov
De Novo Design: Generative AI models can design entirely new diazaspiro[3.5]nonane-based molecules optimized for specific biological targets or material properties. These models can explore a much broader chemical space than is possible through traditional design methods.
The use of computational methods is becoming an essential tool in the drug design process, helping to reduce costs and accelerate development. mdpi.com The application of these data-driven approaches will undoubtedly lead to the faster discovery of innovative drugs and materials based on the diazaspiro[3.5]nonane scaffold.
Exploration of Unique Reactivity Profiles of the Diazaspiro[3.5]nonane Core
A deeper understanding of the reactivity of the diazaspiro[3.5]nonane core is essential for unlocking its full potential as a versatile building block. The presence of two secondary amines with different steric and electronic environments—one on the four-membered azetidine (B1206935) ring and one on the six-membered piperidine (B6355638) ring—is a key feature.
Future research will focus on exploiting this differential reactivity for selective functionalization. By using appropriate protecting group strategies, chemists can functionalize one nitrogen atom while leaving the other free for subsequent reactions. This allows for the controlled, stepwise construction of complex molecules. For example, a common strategy involves protecting one amine with a tert-butoxycarbonyl (Boc) group, allowing for selective reaction at the other amine, followed by deprotection and further modification.
Key research questions to be explored include:
What is the relative nucleophilicity of the N-1 versus the N-7 nitrogen atom under various reaction conditions?
Can reaction conditions (e.g., solvent, temperature, catalyst) be tuned to favor mono-alkylation or mono-acylation at a specific nitrogen without the use of protecting groups?
How does the strained azetidine ring influence the reactivity of the adjacent piperidine ring and vice-versa?
Answering these questions will enable more efficient and elegant syntheses of complex diazaspiro[3.5]nonane derivatives, moving beyond the current reliance on extensive protecting group manipulations and paving the way for more innovative applications. univ.kiev.uaresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride?
- Methodological Answer : Synthesis typically involves cyclization reactions using spirocyclic precursors. For example, diazaspiro scaffolds are constructed via reductive amination or ring-closing metathesis. Post-synthesis, the compound should be purified via column chromatography (e.g., silica gel or reverse-phase HPLC) and characterized using /-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Purity can be verified via HPLC with UV detection (λ = 254 nm) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in a sealed, moisture-free container at 2–8°C. Use desiccants (e.g., silica gel) to minimize hydrolysis. For laboratory handling, employ inert atmosphere techniques (argon/nitrogen gloveboxes) and avoid prolonged exposure to light. Safety protocols include using PPE (gloves, lab coat) and referencing Material Safety Data Sheets (MSDS) for spill management .
Advanced Research Questions
Q. What strategies resolve conflicting data in biological activity studies of 1-Methyl-1,7-diazaspiro[3.5]nonane derivatives?
- Methodological Answer : Discrepancies in functional activity (e.g., agonist vs. antagonist profiles) may arise from stereochemistry or substituent effects. Address this by:
- Performing enantiomeric separation (chiral HPLC) and testing individual isomers.
- Conducting molecular docking studies to analyze binding modes with target receptors (e.g., sigma receptors or enzymes).
- Validating findings across multiple cell lines or in vivo models to rule out assay-specific artifacts .
Q. How can computational modeling predict the therapeutic potential of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and molecular dynamics (MD) simulations to assess conformational stability. For biological targets, apply:
- Pharmacophore modeling to identify critical interaction sites.
- ADMET prediction tools (e.g., SwissADME) to evaluate pharmacokinetics.
- Free-energy perturbation (FEP) to quantify binding affinity changes caused by structural modifications .
Q. What experimental approaches analyze interactions between this compound and sigma receptors?
- Methodological Answer :
- Radioligand binding assays : Use -DTG or -(+)-pentazocine to measure affinity for sigma-1 and sigma-2 subtypes.
- Functional assays : Monitor intracellular Ca flux (Fluo-4 AM dye) or cAMP modulation (ELISA) in transfected HEK293 cells.
- Structural analysis : Co-crystallize the compound with purified sigma receptor fragments and resolve structures via X-ray crystallography .
Q. How can researchers design analogs to improve selectivity for neurological targets?
- Methodological Answer :
- Introduce substituents at the N-methyl or spirocyclic bridge positions to modulate lipophilicity and blood-brain barrier penetration.
- Test analogs in zebrafish neurotoxicity models or murine Alzheimer’s disease (AD) paradigms (e.g., Aβ plaque reduction assays).
- Validate selectivity using off-target panels (e.g., CEREP’s Psychoactive Drug Screen) .
Contradictions and Limitations in Current Research
- Structural ambiguity : Some studies refer to "2,7-diazaspiro[3.5]nonane" scaffolds without specifying stereochemistry, complicating reproducibility. Always report absolute configuration (R/S) and verify via circular dichroism (CD) spectroscopy .
- Biological variability : Discrepancies in IC values across studies may stem from differences in cell membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to standardize comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
